molecular formula C9H4Cl2FNO B8712423 5-(2,4-Dichloro-5-fluorophenyl)-isoxazole

5-(2,4-Dichloro-5-fluorophenyl)-isoxazole

Cat. No. B8712423
M. Wt: 232.03 g/mol
InChI Key: FJECNZWCPBGFPM-UHFFFAOYSA-N
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Patent
US04990646

Procedure details

A mixture of 57.6 g of 2-chlorovinyl 2,4-dichloro5-fluoro-phenyl ketone, 16.4 g of hydroxylamine hydrochloride and 150 ml of methanol is heated at the boiling point under reflux for 6 hours, a precipitate separating out after about one hour. This is filtered off cold with suction, washed with a little methanol and dried at 50° C. in vacuo. 33.3 g (63.2%) of 5-(2,4-dichloro-5-fluorophenyl)-isoxazole of melting point 112°-113° C., which, according to investigations by NMR spectroscopy, contains about 6 mole % of an isomer, are obtained.
Name
2-chlorovinyl 2,4-dichloro5-fluoro-phenyl ketone
Quantity
57.6 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]([CH:12]=[CH:13]Cl)=[O:11].Cl.[NH2:16]O>CO>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]1[O:11][N:16]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
2-chlorovinyl 2,4-dichloro5-fluoro-phenyl ketone
Quantity
57.6 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)F)C(=O)C=CCl
Name
Quantity
16.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at the boiling point
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
a precipitate separating out after about one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
This is filtered off cold with suction
WASH
Type
WASH
Details
washed with a little methanol
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(=C1)Cl)F)C1=CC=NO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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